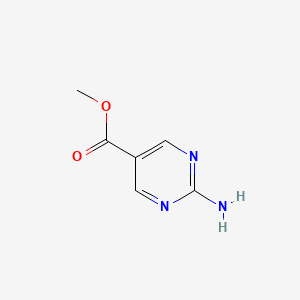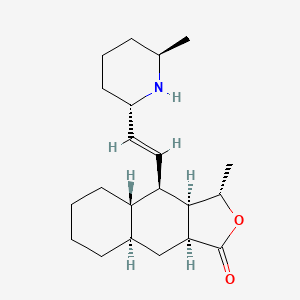
Ácido sorbohidroxámico
Descripción general
Descripción
Sorbohydroxamic acid is an organic compound with the molecular formula C6H9NO2. It belongs to the class of hydroxamic acids, which are characterized by the presence of the functional group -C(=O)-N(OH)-. Hydroxamic acids are known for their ability to chelate metal ions, making them useful in various chemical and biological applications.
Aplicaciones Científicas De Investigación
Sorbohydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in coordination chemistry.
Biology: Sorbohydroxamic acid is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and bacterial infections.
Industry: It is used in the flotation of minerals and as an additive in various industrial processes.
Mecanismo De Acción
Target of Action
Sorbohydroxamic acid, like other hydroxamic acids, is known to inhibit a variety of enzymes . These enzymes include matrix metalloproteinases, TNF-α converting enzyme, angiotensin-converting enzyme, lipoxygenase, LTA4 hydrolase, urease, peptide deformylase, histone deacetylase, UDP-3-O-[R-3-hydroxymyristoyl]-GlcNAc deacetylase, procollagen C-proteinase, aggrecanase, and carbonic anhydrase . These enzymes play crucial roles in various biological processes, making sorbohydroxamic acid a potential therapeutic agent for a variety of diseases.
Mode of Action
The mode of action of sorbohydroxamic acid is primarily through its interaction with these target enzymes. It acts as a potent and selective inhibitor, disrupting the normal function of these enzymes . This inhibition can lead to changes in the biochemical pathways these enzymes are involved in, resulting in various downstream effects.
Biochemical Pathways
The inhibition of these enzymes by sorbohydroxamic acid can affect multiple biochemical pathways. For instance, the inhibition of matrix metalloproteinases can impact the breakdown of extracellular matrix in normal physiological processes and disease processes such as cancer . Similarly, the inhibition of histone deacetylase can influence gene expression and potentially have anti-cancer effects .
Result of Action
The result of sorbohydroxamic acid’s action is a change in the activity of its target enzymes, leading to alterations in the biochemical pathways they are involved in. This can result in various molecular and cellular effects depending on the specific pathway and context. For instance, it has been found to be an effective mold inhibitor over a wide pH range .
Action Environment
The action, efficacy, and stability of sorbohydroxamic acid can be influenced by various environmental factors. For instance, the pH of the environment can impact its effectiveness as a mold inhibitor . Additionally, factors such as temperature, presence of other compounds, and the specific biological context can also influence its action.
Análisis Bioquímico
Biochemical Properties
Sorbohydroxamic acid interacts with a variety of enzymes, proteins, and other biomolecules. It’s known to inhibit important enzymes such as matrix metalloproteinases, TNF-α converting enzyme, angiotensin-converting enzyme, lipoxygenase, LTA4 hydrolase, urease, peptide deformylase, histone deacetylase, UDP-3-O- [R-3-hydroxymyristoyl]-GlcNAc deacetylase, procollagen C-proteinase, aggrecanase, and carbonic anhydrase . The nature of these interactions is largely due to the metal chelating and hydrogen bonding properties of Sorbohydroxamic acid .
Cellular Effects
Sorbohydroxamic acid has a wide range of effects on various types of cells and cellular processes. It’s known to be an effective mold inhibitor over a wide pH range (3.6-9.2)
Molecular Mechanism
The molecular mechanism of Sorbohydroxamic acid involves its interactions with various enzymes and proteins. It acts as a potent and selective inhibitor of a large number of enzymes . This inhibition can lead to changes in gene expression and other cellular processes .
Metabolic Pathways
Sorbohydroxamic acid is involved in various metabolic pathways due to its interactions with numerous enzymes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sorbohydroxamic acid can be synthesized through the reaction of sorbic acid with hydroxylamine. The reaction typically involves the following steps:
- Dissolve sorbic acid in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH of the solution to around 8-9 using a base such as sodium hydroxide.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for sorbohydroxamic acid are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Sorbohydroxamic acid undergoes various chemical reactions, including:
Oxidation: Sorbohydroxamic acid can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amides.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amides.
Substitution: Various substituted hydroxamic acids.
Comparación Con Compuestos Similares
Acetohydroxamic acid: Used as a urease inhibitor in the treatment of urinary tract infections.
Benzohydroxamic acid: Known for its use in coordination chemistry and as an enzyme inhibitor.
Salicylhydroxamic acid: Studied for its potential as an anticancer agent.
Uniqueness: Sorbohydroxamic acid is unique due to its specific structure, which allows it to interact with a distinct set of metal ions and enzymes. Its ability to chelate metal ions and inhibit metalloenzymes makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
(2E,4E)-N-hydroxyhexa-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5-6(8)7-9/h2-5,9H,1H3,(H,7,8)/b3-2+,5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPBWCUNVIPWOM-MQQKCMAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032138 | |
| Record name | Sorbohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4076-62-4 | |
| Record name | (2E,4E)-N-Hydroxy-2,4-hexadienamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4076-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorbohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sorbohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SORBOHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69K5SV2SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism by which Sorbohydroxamic acid interacts with ferric ions?
A1: Sorbohydroxamic acid acts as a chelating agent, forming a stable complex with ferric ions (Fe3+). This interaction is pH-dependent, with a 1:1 stoichiometry observed at pH values lower than 2. [, ] Essentially, the Sorbohydroxamic acid molecule uses its oxygen atoms to "grab" and hold onto the ferric ion, forming a ring-like structure. This chelation process can be used for analytical purposes, such as determining the concentration of ferric ions in a solution.
Q2: What spectroscopic techniques are valuable for characterizing Sorbohydroxamic acid and its metal complexes?
A3: Spectrophotometry has proven to be a key technique for studying Sorbohydroxamic acid. Researchers have utilized this method to determine the stoichiometry and formation constants of its metal complexes. [, ] Specifically, the "normalized absorbance" concept, as proposed by Likussar and Boltz, has been employed in conjunction with continuous variation plots to elucidate these parameters. This approach allows for a quantitative assessment of the interaction between Sorbohydroxamic acid and metal ions, offering insights into the stability and properties of the resulting complexes.
Q3: How do the chelating properties of Sorbohydroxamic acid compare to other aliphatic hydroxamic acids?
A4: Studies have compared the chelating ability of Sorbohydroxamic acid with Acetohydroxamic acid and n-Butyrohydroxamic acid. [] Results indicate that the stability of the complexes formed with transition metal ions follows the order Mn < Co < Ni < Cu > Zn, consistent with the Irving-William series. Notably, Sorbohydroxamic acid demonstrates superior reactivity and overall performance as an analytical reagent among the three hydroxamic acids tested. This finding highlights its potential for applications requiring efficient metal ion chelation.
Q4: What is the potential of Sorbohydroxamic acid in facilitating iron uptake by marine organisms?
A5: Research on the dinoflagellate Crypthecodinium cohnii revealed that Sorbohydroxamic acid, when present in a defined marine medium, led to slight growth of the organism at pH 7.5-7.7. [] This observation suggests that C. cohnii might utilize iron complexed with Sorbohydroxamic acid, albeit to a limited extent. Further investigations are necessary to elucidate the specific mechanisms of iron uptake and utilization in the presence of Sorbohydroxamic acid and to explore its broader ecological implications in marine environments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)
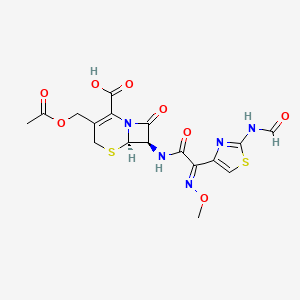
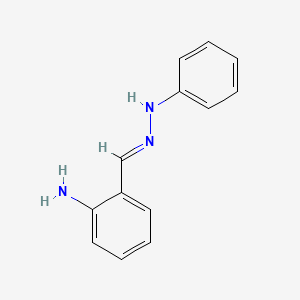
![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)

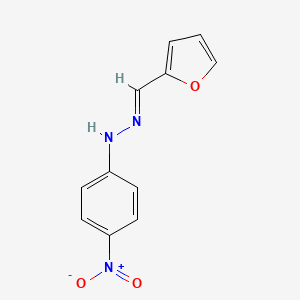
![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)
